4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC15957770
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3O |
|---|---|
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | 4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | JFVUIJXEBSDDHE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NNC2=C1C(=NC=C2)Br |
Introduction
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo-pyridine family, characterized by a pyrazolo[4,3-c]pyridine core with a bromine atom at the fourth position and a methoxy group at the third position.
Synthesis Methods
The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-bromo-4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions. Industrial settings often employ continuous flow reactors to optimize yield and purity by controlling reaction conditions precisely.
Biological Activities and Applications
Research indicates that 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine exhibits promising biological activities, including potential as an antimicrobial agent and anticancer properties. It interacts with various molecular targets, particularly kinases involved in cell proliferation pathways, suggesting its utility as a lead compound in drug discovery efforts.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, including:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 3-Bromo-1H-pyrazolo[3,4-c]pyridine | Similar structure | Lacks the methoxy group at the fourth position |
| 4-Bromo-1H-pyrazole | Contains bromine | Lacks the fused pyridine ring |
| 1H-Pyrazolo[3,4-b]pyridines | Different isomeric form | Varies in potential biological activities |
Research Findings and Future Directions
The unique combination of bromine and methoxy groups in 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine confers distinct chemical reactivity and biological activity, making it a versatile scaffold in medicinal chemistry. Further research is needed to fully explore its therapeutic potential, particularly in cancer treatment and antimicrobial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume